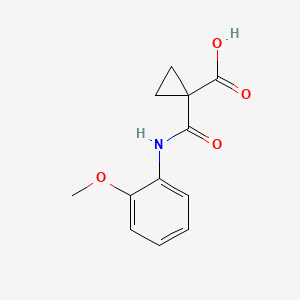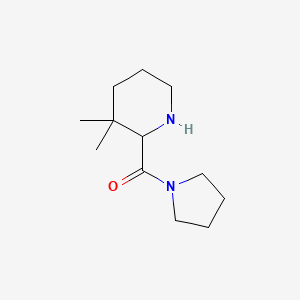
3-amino-5-pyridin-3-yl-1H-pyrazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-5-pyridin-3-yl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that contains both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various heterocyclic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-pyridin-3-yl-1H-pyrazole-4-carbonitrile typically involves multicomponent reactions. One common method involves the reaction of 1-phenyl-3-(pyridine-3-yl)-1H-pyrazol-5-amine with 3-oxo-3-(pyridin-3-yl)propanenitrile and aldehydes in the presence of a catalyst such as graphene oxide . The reaction is carried out in a solvent like choline chloride/glycerol under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of eco-friendly solvents and catalysts are likely to be applied to scale up the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-5-pyridin-3-yl-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazole and pyridine derivatives .
Applications De Recherche Scientifique
3-amino-5-pyridin-3-yl-1H-pyrazole-4-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 3-amino-5-pyridin-3-yl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole and pyridine derivatives, such as:
- 3,6-di(pyridine-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- Various fluorinated pyridines
- Other aminopyrazoles
Uniqueness
3-amino-5-pyridin-3-yl-1H-pyrazole-4-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for the synthesis of a wide range of heterocyclic derivatives and for exploring new therapeutic applications .
Propriétés
Formule moléculaire |
C9H7N5 |
|---|---|
Poids moléculaire |
185.19 g/mol |
Nom IUPAC |
3-amino-5-pyridin-3-yl-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C9H7N5/c10-4-7-8(13-14-9(7)11)6-2-1-3-12-5-6/h1-3,5H,(H3,11,13,14) |
Clé InChI |
GCJUVMMZEZIPBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=C(C(=NN2)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-3-[(3-fluorophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B8606547.png)


![1-{4-[(Difluoromethyl)sulfanyl]phenyl}-1H-tetrazole](/img/structure/B8606572.png)









